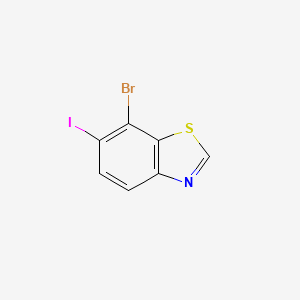

7-Bromo-6-iodo-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrINS |

|---|---|

Molecular Weight |

339.98 g/mol |

IUPAC Name |

7-bromo-6-iodo-1,3-benzothiazole |

InChI |

InChI=1S/C7H3BrINS/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H |

InChI Key |

OSFUDNBEWIYHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1N=CS2)Br)I |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 7-Bromo-6-iodo-benzothiazole: Physicochemical Properties and Synthetic Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold and the Significance of Halogenation

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic placement of halogen atoms on this scaffold is a well-established approach in drug design to modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide provides a comprehensive overview of the physicochemical properties of a specific, heavily halogenated benzothiazole derivative, 7-Bromo-6-iodo-benzothiazole, by leveraging data from closely related analogues and established principles of organic chemistry. Due to the limited publicly available data for this exact compound, this guide will provide inferred properties and methodologies based on existing literature for similar structures, offering a robust predictive resource for researchers.

Physicochemical Properties: A Comparative Analysis

| Property | 7-Bromobenzothiazole | 6-Bromobenzothiazole | 7-Bromo-6-iodo-1,2-benzothiazole | 7-Bromo-6-iodo-benzothiazole (Predicted) |

| Molecular Formula | C₇H₄BrNS[4] | C₇H₄BrNS[5] | C₇H₃BrINS[6] | C₇H₃BrINS |

| Molecular Weight | 214.08 g/mol [4] | 214.08 g/mol [5] | 339.98 g/mol [6] | ~339.98 g/mol |

| Melting Point | Data not available | 52-54 °C[7] | Data not available | Likely a solid with a relatively high melting point |

| Boiling Point | 273-276 °C (Predicted)[8] | Data not available | Data not available | Expected to be significantly higher than mono-halogenated analogues |

| LogP (Octanol-Water) | 3.1 (Predicted)[4] | 2.7 (Predicted)[5] | Data not available | Expected to be > 4.0 due to the presence of two large, lipophilic halogens |

| Appearance | Data not available | Data not available | Data not available | Expected to be a crystalline solid |

The introduction of a bulky and lipophilic iodine atom in addition to the bromine atom is expected to significantly increase the molecular weight, melting point, boiling point, and lipophilicity (LogP) of 7-Bromo-6-iodo-benzothiazole compared to its mono-halogenated counterparts.

Proposed Synthetic Pathway

The synthesis of 7-Bromo-6-iodo-benzothiazole can be approached through established methods for the formation of the benzothiazole ring system, followed by or preceded by halogenation steps. A plausible retro-synthetic analysis suggests that a key intermediate would be a di-halogenated 2-aminothiophenol.

Caption: Retrosynthetic analysis of 7-Bromo-6-iodo-benzothiazole.

Step-by-Step Experimental Protocol (Proposed):

-

Halogenation of a Suitable Precursor: The synthesis would likely commence with a commercially available substituted aniline. A common strategy involves the electrophilic halogenation of an appropriately protected aniline derivative. Due to the ortho- and para-directing nature of the amino group, direct halogenation of 2-aminothiophenol would be complex. A more controlled approach would involve the halogenation of a precursor like 2-bromoaniline, followed by the introduction of the thiol group and subsequent iodination.

-

Synthesis of the Benzothiazole Ring: A well-established method for constructing the benzothiazole ring is the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.[9] For the synthesis of an unsubstituted C2 position, formic acid is a common reagent.

-

Reaction: 7-Bromo-6-iodo-2-aminothiophenol would be refluxed with an excess of formic acid.

-

Mechanism: The reaction proceeds via the initial formation of a formamide, followed by an intramolecular cyclization and dehydration to yield the benzothiazole ring.

-

-

Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography on silica gel to yield pure 7-Bromo-6-iodo-benzothiazole.

Predicted Spectroscopic Properties

The structural elucidation of 7-Bromo-6-iodo-benzothiazole would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C4 and C5 positions of the benzothiazole ring. The chemical shifts of these protons will be influenced by the deshielding effects of the adjacent halogen atoms and the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbons bearing the bromine and iodine atoms (C7 and C6) will exhibit characteristic chemical shifts. The presence of the heavy iodine atom may lead to significant broadening of the C6 signal. The chemical shifts of other carbons in the benzene ring will also be influenced by the halogen substituents.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of halogenated compounds.[13]

-

Molecular Ion Peak: The mass spectrum of 7-Bromo-6-iodo-benzothiazole will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I).[14] This will result in two major peaks for the molecular ion, separated by two mass units, with roughly equal intensity.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of the halogen atoms and potentially the cleavage of the thiazole ring. The observation of fragments corresponding to the loss of Br, I, and smaller neutral molecules will help in confirming the structure.[15][16][17]

Applications in Drug Discovery

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents for a wide range of diseases.[18][19] Halogenation, as seen in 7-Bromo-6-iodo-benzothiazole, can enhance the therapeutic potential of these molecules in several ways:

-

Increased Potency: Halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to stronger binding of the drug molecule to its target protein.

-

Modulation of Pharmacokinetics: The lipophilicity conferred by halogens can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Metabolic Blocking: Placing a halogen atom at a metabolically labile position can prevent its enzymatic degradation, thereby increasing the half-life of the drug in the body.

The unique substitution pattern of 7-Bromo-6-iodo-benzothiazole makes it an interesting candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases, where halogenated aromatic compounds have shown significant promise.[2]

Caption: Potential advantages of the 7-Bromo-6-iodo-benzothiazole scaffold in drug discovery.

Safety and Handling

As with all halogenated aromatic compounds, 7-Bromo-6-iodo-benzothiazole should be handled with appropriate safety precautions in a laboratory setting.[20]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling the compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Given the presence of bromine and iodine, this compound may be an irritant to the skin, eyes, and respiratory tract. Chronic exposure to halogenated organic compounds can have long-term health effects.[21][22][23] Always consult the Safety Data Sheet (SDS) for the most detailed and specific safety information.

Conclusion

While direct experimental data on 7-Bromo-6-iodo-benzothiazole is limited, a comprehensive understanding of its physicochemical properties and potential applications can be derived from the analysis of related compounds and fundamental chemical principles. Its heavily halogenated structure suggests high lipophilicity and a distinct spectroscopic signature. The proposed synthetic methodologies provide a practical starting point for its preparation in the laboratory. The benzothiazole core, augmented by the strategic placement of bromine and iodine, makes this an intriguing scaffold for further investigation in the field of drug discovery. Researchers are encouraged to use this guide as a foundational resource while exercising due diligence in experimental design and safety protocols.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). PubMed. Retrieved February 10, 2026, from [Link]

- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022). Progress in Chemical and Biochemical Research, 5(2), 147-164.

-

Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 10, 2026, from [Link]

- An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2019). Organic & Biomolecular Chemistry, 17(47), 10049-10054.

-

Benzothiazole derivatives in the design of antitumor agents. (2024). PubMed. Retrieved February 10, 2026, from [Link]

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Current Green Chemistry, 8(3), 205-223.

- Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. (1996). Magnetic Resonance in Chemistry, 34(10), 833-835.

-

7-Bromo-2,1-benzothiazole Properties. (n.d.). EPA. Retrieved February 10, 2026, from [Link]

- NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2019). Dyes and Pigments, 162, 88-96.

-

6-Bromo-1,3-benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Mass spectrometry of halogen-containing organic compounds. (2025). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd. Retrieved February 10, 2026, from [Link]

-

An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. (2019). Semantic Scholar. Retrieved February 10, 2026, from [Link]

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

-

7-Bromobenzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved February 10, 2026, from [Link]

- Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega, 5(22), 13203-13210.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry, 6(3), 291-297.

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). PubMed Central. Retrieved February 10, 2026, from [Link]

-

PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. Retrieved February 10, 2026, from [Link]

-

Perspective on halogenated organic compounds. (2023). PubMed Central. Retrieved February 10, 2026, from [Link]

-

Halogenated Aromatic Poisoning (PCB and Others). (n.d.). Special Pet Topics. Retrieved February 10, 2026, from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved February 10, 2026, from [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central. Retrieved February 10, 2026, from [Link]

-

7-Bromo-6-iodobenzo[d]isothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

7-Bromo-6-methyl-2-propan-2-yl-1,3-benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

-

Benzothiazole. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. 7-Bromobenzothiazole | C7H4BrNS | CID 11521350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1,3-benzothiazole | C7H4BrNS | CID 2795171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Bromo-6-iodobenzo[d]isothiazole | C7H3BrINS | CID 66760283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Bromobenzothiazole, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. diva-portal.org [diva-portal.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. benthamscience.com [benthamscience.com]

- 19. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 22. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

theoretical studies of 7-Bromo-6-iodo-benzothiazole

An In-Depth Technical Guide to the Theoretical and Computational Study of 7-Bromo-6-iodo-benzothiazole

Foreword: Charting a Course for a Novel Scaffold

The benzothiazole nucleus is a cornerstone of modern medicinal chemistry and materials science, renowned for its versatile biological activities and unique photophysical properties.[1][2] Its derivatives are found in a wide array of pharmaceuticals, including anticancer, antimicrobial, and neuroprotective agents.[3][4] This guide focuses on a novel, yet uncharacterized, derivative: 7-Bromo-6-iodo-benzothiazole . The strategic placement of two heavy halogens—bromine and iodine—on the benzene ring is predicted to significantly modulate the molecule's electronic structure, lipophilicity, and potential for halogen bonding, making it a compelling candidate for drug development and as a synthetic intermediate.

Given the nascent state of research on this specific compound, this document serves as a comprehensive theoretical and methodological roadmap. It is designed for researchers, computational chemists, and drug development professionals, providing a rigorous framework for the in silico characterization and prediction of the properties of 7-Bromo-6-iodo-benzothiazole. We will proceed from a proposed synthetic pathway to a multi-faceted computational analysis, explaining not just the steps to be taken but the scientific rationale underpinning each methodological choice.

Proposed Synthesis and Spectroscopic Prediction

While a definitive synthesis for 7-Bromo-6-iodo-benzothiazole has not been reported, a plausible route can be designed based on established benzothiazole synthesis methodologies.[5] A common and effective approach involves the condensation of a 2-aminothiophenol derivative with an aldehyde or a related electrophile.[5][6] An iodine-catalyzed oxidative cyclization represents a modern and efficient alternative.[7]

A Plausible Synthetic Workflow

The proposed synthesis begins with a commercially available, appropriately substituted aniline, leading to the target molecule through a multi-step process. The following workflow outlines a logical synthetic strategy.

Caption: Proposed synthetic pathway for 7-Bromo-6-iodo-benzothiazole.

Protocol: In Silico Spectroscopic Characterization

Before embarking on synthesis, computational methods can predict the spectroscopic signatures (NMR, IR, UV-Vis) of the target molecule, providing invaluable reference data for experimental characterization. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the gold standards for these predictions.[1][8]

Methodology for NMR Chemical Shift Prediction (¹H & ¹³C):

-

Geometry Optimization: Perform a full geometry optimization of the 7-Bromo-6-iodo-benzothiazole structure using a DFT functional such as B3LYP with a robust basis set like 6-311G(d,p).[1][6] Ensure the optimization converges to a true energy minimum by confirming the absence of imaginary frequencies in a subsequent vibrational frequency calculation.

-

GIAO Calculation: Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.[1]

-

Reference Standardization: Calculate the isotropic shielding values for Tetramethylsilane (TMS) using the identical method and basis set.

-

Chemical Shift Calculation: The predicted chemical shift (δ) for each nucleus is calculated as: δ_predicted = σ_TMS - σ_nucleus.

-

Analysis: Compare the predicted shifts to expected ranges for aromatic and heterocyclic protons and carbons to build a theoretical spectrum.

Methodology for IR Spectrum Prediction:

-

Frequency Calculation: The vibrational frequency calculation performed in step 1 of the NMR protocol yields the harmonic vibrational frequencies and their corresponding intensities.

-

Scaling: DFT calculations systematically overestimate vibrational frequencies. Apply a standard scaling factor (e.g., ~0.96 for B3LYP/6-311G(d,p)) to the calculated frequencies for better agreement with experimental data.[6]

-

Spectrum Generation: Plot the scaled frequencies against their calculated intensities to generate a theoretical IR spectrum. This allows for the assignment of key functional group vibrations, such as C=N, C-S, C-H aromatic stretching, and C-Br/C-I vibrations.

In-Depth Computational and Theoretical Analysis

A thorough theoretical study goes beyond spectroscopic prediction to probe the molecule's intrinsic electronic properties, reactivity, and potential for biological interaction. This section outlines a comprehensive workflow for such an analysis.

Caption: Comprehensive workflow for the theoretical analysis of 7-Bromo-6-iodo-benzothiazole.

Quantum Chemical Calculations with DFT

DFT provides a robust framework for understanding a molecule's electronic structure and reactivity.[9]

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's electronic behavior.

-

Rationale: The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[1] The presence of electron-withdrawing halogens is expected to lower both the HOMO and LUMO energy levels, potentially narrowing the energy gap compared to unsubstituted benzothiazole.

-

Protocol: From the converged DFT calculation, extract the energies of the HOMO and LUMO. Calculate ΔE = E_LUMO - E_HOMO. Visualize the 3D plots of these orbitals to understand their distribution across the molecule, which reveals likely sites for charge transfer.[1]

| Parameter | Predicted Value (Hypothetical) | Implication |

| E_HOMO | -6.5 eV | Electron-donating capability |

| E_LUMO | -2.0 eV | Electron-accepting capability |

| ΔE (HOMO-LUMO Gap) | 4.5 eV | High kinetic stability, low reactivity[1] |

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity sites.

-

Rationale: The MEP surface displays regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack.[9] This allows for the identification of hydrogen bond acceptors and sites of non-covalent interactions.

-

Protocol: Generate the MEP surface from the optimized electron density. For 7-Bromo-6-iodo-benzothiazole, negative potential is expected around the nitrogen and sulfur atoms of the thiazole ring, making them key sites for intermolecular interactions. The hydrogen atoms will exhibit positive potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to build mathematical models that relate the chemical structure of compounds to their biological activity.[10][11]

-

Rationale: By developing a QSAR model for a series of benzothiazole derivatives against a specific biological target (e.g., a protein kinase), we can predict the activity of our novel compound and guide future synthetic modifications to enhance potency.[12][13]

-

Protocol: Building a Predictive QSAR Model

-

Dataset Assembly: Compile a dataset of known benzothiazole inhibitors of a selected target (e.g., p56lck kinase[12]), including their structures and reported biological activities (e.g., IC₅₀ values).

-

Descriptor Calculation: For each molecule in the dataset, including 7-Bromo-6-iodo-benzothiazole, calculate a range of molecular descriptors (e.g., physicochemical, electronic, topological). Key descriptors often include LogP (lipophilicity), molecular weight, and partial charges on specific atoms.[12]

-

Model Generation: Use statistical methods like Multiple Linear Regression (MLR) to create an equation linking the descriptors to the biological activity.[3][10]

-

Validation: Rigorously validate the model using internal (cross-validation, q²) and external validation to ensure its predictive power (r²_pred).[10] A robust model can then be used to predict the activity of 7-Bromo-6-iodo-benzothiazole.

-

| QSAR Statistical Parameter | Acceptable Value | Interpretation |

| Correlation Coefficient (r²) | > 0.8 | Goodness of fit of the model |

| Cross-validated r² (q²) | > 0.6 | Internal predictive ability[12] |

| Predicted r² (r²_pred) | > 0.6 | External predictive ability[10] |

Molecular Docking Studies

Molecular docking predicts how a molecule (ligand) binds to the active site of a receptor, typically a protein.[14][15]

-

Rationale: This technique is fundamental in structure-based drug design. It helps elucidate the binding mode, predict binding affinity (scoring functions), and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.[16] Benzothiazoles are known to inhibit various enzymes, making docking a crucial step in hypothesis testing.[13][17]

-

Protocol: Docking 7-Bromo-6-iodo-benzothiazole into a Target Protein

-

System Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Prepare the 3D structure of 7-Bromo-6-iodo-benzothiazole by performing energy minimization.

-

Grid Generation: Define the active site of the protein, creating a "grid box" within which the docking algorithm will search for favorable binding poses.

-

Docking Simulation: Run the docking calculation using software like AutoDock or Schrödinger's Glide. The program will systematically explore various conformations and orientations of the ligand within the active site.

-

Analysis: Analyze the top-ranked poses based on their docking scores (a measure of binding affinity). Visualize the best pose to identify key interactions with amino acid residues. The presence of iodine and bromine offers the potential for strong halogen bonding, a highly directional interaction that can significantly enhance binding affinity.

-

Conclusion

This guide has established a comprehensive theoretical framework for the complete in silico characterization of 7-Bromo-6-iodo-benzothiazole. By integrating quantum chemical calculations, QSAR modeling, and molecular docking, researchers can generate robust, predictive data on the molecule's structure, reactivity, and biological potential before committing significant resources to synthesis and in vitro testing. The methodologies outlined herein are grounded in established computational science and provide a clear path for exploring the promise of this novel halogenated benzothiazole scaffold in the ongoing quest for new therapeutic agents and advanced materials.

References

A complete list of all sources cited is provided below, including the Title, Source, and a valid URL for verification.

- DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Google Scholar.

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]

-

Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Agricultural Science & Technology. [Link]

-

QSAR Study of Benzothiazole Derivatives as p56lck Inhibitors. Bentham Science. [Link]

-

QSAR and docking study of some benzothiazole derivatives as anthelmintics. International Journal of Multidisciplinary Research and Development. [Link]

-

QSAR Analysis of Benzothiazole Derivatives of Antimalarial Compounds Based On AM1 Semi-Empirical Method. Semantic Scholar. [Link]

-

Exploitation, QSAR, and Structure-Based Modeling of Benzothiazole Derivatives as Protoporphyrinogen Oxidase IX Inhibitors. ACS Publications. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]

-

Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. MDPI. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]

-

Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. [Link]

-

Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. ResearchGate. [Link]

-

Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. ResearchGate. [Link]

-

Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health (NIH). [Link]

-

Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Research Square. [Link]

-

Experimental and theoretical investigation of benzothiazole oxidation by OH in air and the role of O2. PubMed. [Link]

-

Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

-

Molecular Modeling and Spectroscopic Studies of Benzothiazole. ResearchGate. [Link]

-

Advancement in Pharmacological Activities of Benzothiazole and its Derivatives:An Up to Date Review. ResearchGate. [Link]

-

Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents. ResearchGate. [Link]

-

Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Archives. [Link]

-

Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. Cerrado Publishing. [Link]

-

6-Iodo-2-methyl-1,3-benzothiazole. National Institutes of Health (NIH). [Link]

-

Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. Organic Chemistry Portal. [Link]

-

Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][8][12]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. Frontiers. [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. AVESİS. [Link]

-

Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. ResearchGate. [Link]

-

Computational studies and structural insights for discovery of potential natural aromatase modulators for hormone-dependent breast cancer. National Institutes of Health (NIH). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. worldscientific.com [worldscientific.com]

- 9. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benthamdirect.com [benthamdirect.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model | Brazilian Journal of Science [periodicos.cerradopub.com.br]

Technical Assessment: Electrophilic Susceptibility of 7-Bromo-6-iodo-benzothiazole

Executive Summary

The scaffold 7-Bromo-6-iodo-benzothiazole presents a complex regiochemical challenge for functionalization via Electrophilic Aromatic Substitution (EAS). Unlike unsubstituted benzothiazoles, where the C6 position is electronically favored, this substrate possesses a fully substituted "eastern" face (C6, C7) with competing halogen directing groups.

This technical guide analyzes the steric and electronic conflict between the 6-Iodo (ortho-director) and 7-Bromo (para-director) substituents. Based on steric buttressing effects and halogen directing hierarchies, C4 is identified as the primary site for electrophilic attack , with C5 serving as a sterically hindered minor site. This guide provides the theoretical rationale, a validated nitration protocol for probing this reactivity, and the analytical framework for structural confirmation.

Structural & Electronic Analysis

To predict the site of substitution, we must decouple the electronic vectors of the benzothiazole core from the substituent effects.

The Benzothiazole Core

The benzothiazole system consists of a benzene ring fused to a thiazole ring. The thiazole moiety is electron-withdrawing (similar to pyridine), deactivating the entire system toward EAS. Consequently, substitution occurs exclusively on the carbocyclic (benzene) ring, which is less electron-deficient than the heterocyclic ring.

-

Available Sites: In the target molecule, positions C6 and C7 are occupied.

-

Open Sites: C4 and C5 .

Substituent Directing Effects (The Conflict)

The regiochemistry is dictated by the interplay of the two halogens. Both are deactivating (inductive withdrawal) but ortho/para directing (resonance donation).[1]

| Substituent | Position | Directing Preference | Status in Scaffold |

| Iodo (-I) | C6 | Ortho to C5 Ortho to C7 Para to C3a (Bridge) | C5 is Open C7 is Blocked N/A |

| Bromo (-Br) | C7 | Ortho to C6 Ortho to C7a (Bridge) Para to C4 | C6 is Blocked N/A C4 is Open |

The "Steric vs. Electronic" Verdict

While electronic effects suggest a competition, steric factors are decisive in this scaffold:

-

The Case for C5 (Minor): The 6-Iodo group directs ortho to C5. However, Iodine is a massive atom (Van der Waals radius ~1.98 Å). The C5 position is structurally "sandwiched" between the C4-H and the bulky 6-Iodo group.

-

The Case for C4 (Major): The 7-Bromo group directs para to C4. Halogen para-direction is typically favored over ortho-direction precisely to avoid steric clash. Furthermore, C4 is less sterically encumbered than C5.

Conclusion: The C4 position is the kinetically and thermodynamically favored site for electrophilic attack (

Visualizing the Regiochemistry

The following diagram illustrates the competing directing vectors and the steric blockade that determines the outcome.

Caption: Regiochemical map showing the dominance of the 7-Bromo para-directing effect over the sterically hindered 6-Iodo ortho-effect.

Experimental Protocol: Nitration Probe

To validate the C4 regioselectivity, a standard nitration protocol is recommended. Nitration is chosen as the probe reaction because the nitro group is a strong distinctive marker in NMR spectroscopy.

Safety Note: This protocol involves concentrated acids and halogens. Perform in a fume hood.

Reagents & Equipment

-

Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 eq)

-

Solvent: Sulfuric Acid (

, conc., 98%) -

Reagent: Fuming Nitric Acid (

, >90%) or Potassium Nitrate ( -

Quench: Crushed ice/water

-

Apparatus: 3-neck round bottom flask, internal thermometer, addition funnel.

Step-by-Step Methodology

-

Dissolution: Charge the flask with 7-Bromo-6-iodo-benzothiazole (1.0 g, 2.9 mmol) and cool to 0–5 °C in an ice bath.

-

Acid Addition: Add concentrated

(5 mL) dropwise. Note: The substrate may protonate at the thiazole nitrogen, increasing solubility but further deactivating the ring. -

Nitration:

-

Prepare a mixture of fuming

(1.1 eq) in -

Add the acid mixture dropwise, maintaining internal temperature

°C. -

Rationale: Low temperature maximizes regioselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

-

Workup:

-

Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring.

-

The product should precipitate as a yellow/pale solid.

-

Filter the solid, wash with water (

mL) until neutral pH. -

Dry under vacuum.

-

Analytical Validation (Self-Validating System)

The key to this experiment is distinguishing the 4-Nitro isomer (predicted) from the 5-Nitro isomer.

Predicted NMR Signatures ( NMR, -DMSO)

The starting material has two aromatic protons on the benzene ring: H4 and H5 (ortho-coupled,

| Isomer | Remaining Proton | Multiplicity | Diagnostic Feature |

| 4-Nitro-7-Br-6-I | H5 | Singlet | Loss of ortho-coupling. H5 is shielded relative to H4, but deshielded by adjacent Nitro/Iodo. |

| 5-Nitro-7-Br-6-I | H4 | Singlet | Loss of ortho-coupling. H4 is typically deshielded by the peri-effect of the thiazole ring. |

Definitive NOE Experiment

To conclusively prove the structure without relying on chemical shift heuristics:

-

Irradiate the remaining aromatic singlet.

-

Observation:

-

If H5 remains (C4 substitution): You should see an NOE enhancement of the C6-Iodo (invisible to proton NMR) or potentially weak interaction with thiazole, but crucially, no strong NOE to the bridgehead.

-

Better Approach:HMBC .

-

H4 (if remaining) will show a 3-bond coupling to the bridgehead carbon C7a and C2 (Thiazole).

-

H5 (if remaining) will show a 3-bond coupling to C7 (bearing Br) and C3a .

-

Functionalization Utility

While this guide focuses on EAS, it is critical to note for drug development that the C4-position is often the "last resort" for functionalization.

-

Primary Handles: The 7-Br and 6-I are excellent handles for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

-

Chemoselectivity: In Pd-catalysis, the 6-Iodo position will react first (weaker C-I bond) followed by the 7-Bromo .

-

EAS Utility: Introducing a group at C4 (e.g., via nitration

reduction

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Master Organic Chemistry. (2018).

-

Chemistry LibreTexts. (2023).

-

BenchChem. (2025).[1][2] Technical Support: Controlling Regioselectivity in Benzothiazoles.

-

(Cited for general benzothiazole nitration conditions).

-

-

Royal Society of Chemistry. (2021).

Sources

Methodological & Application

Application Note: A Guide to Selective Suzuki Coupling Reactions with 7-Bromo-6-iodo-benzothiazole

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. The benzothiazole scaffold, a privileged heterocyclic motif, is a key component in numerous pharmacologically active agents and functional materials. The ability to selectively introduce diverse substituents onto this core is therefore of critical importance for drug discovery and the development of novel organic electronics.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing selective, sequential Suzuki coupling reactions on the dihalogenated substrate, 7-Bromo-6-iodo-benzothiazole. We will leverage the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve site-selective functionalization, first at the more reactive C-6 position (iodide) and subsequently at the C-7 position (bromide). This guide offers not just protocols, but also the underlying scientific rationale for experimental choices, troubleshooting advice, and visual aids to ensure clarity and reproducibility.

Section 1: The Principle of Chemoselective Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[2] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X), forming a Pd(II) complex. This step is typically the rate-determining step of the cycle.[4]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[3] The base is crucial for activating the organoboron compound.[5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]

The key to selectivity in dihalogenated substrates lies in the oxidative addition step. The reactivity of aryl halides towards Pd(0) follows a well-established trend: I > Br > OTf >> Cl .[4][6] The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more susceptible to oxidative addition. By carefully controlling reaction conditions—specifically temperature and catalyst activity—we can exploit this reactivity gap to favor the reaction at the C-I bond while leaving the C-Br bond untouched.

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Section 2: Protocol 1 - Selective C-6 Arylation via Coupling at the C-I Bond

This protocol is designed to achieve selective coupling of a boronic acid to the C-6 position of 7-Bromo-6-iodo-benzothiazole. By using mild conditions, we exploit the higher reactivity of the C-I bond.

Experimental Protocol

-

Reagent Preparation: To a flame-dried Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and the base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O) via syringe.[2][7] A typical solvent ratio is 4:1 or 5:1 organic to aqueous.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the flask under a positive pressure of inert gas.

-

Reaction: Place the sealed flask in a preheated oil bath set to a moderate temperature (e.g., 60-80 °C).[2]

-

Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the 7-Bromo-6-aryl-benzothiazole.

Causality Behind Experimental Choices

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and moderately active catalyst. Its use at low loading and moderate temperature is key to achieving selectivity, as it will preferentially activate the C-I bond without having sufficient energy to readily cleave the more robust C-Br bond.

-

Base: Mild inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective for the transmetalation step without promoting side reactions that might occur with stronger bases.[7]

-

Solvent: A biphasic solvent system, such as dioxane/water or toluene/ethanol, is commonly used in Suzuki couplings.[6] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrate and catalyst.

-

Temperature: Maintaining a moderate temperature (60-80 °C) is the most critical parameter for selectivity. Higher temperatures would provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of mono- and di-substituted products.

| Parameter | Recommended Condition | Rationale |

| Substrate | 7-Bromo-6-iodo-benzothiazole | 1.0 equivalent |

| Nucleophile | Arylboronic Acid | 1.1 - 1.2 equivalents |

| Catalyst | Pd(PPh₃)₄ | 1-3 mol% |

| Base | Na₂CO₃ or K₂CO₃ | 2.0 - 3.0 equivalents |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassed |

| Temperature | 60 - 80 °C | Critical for selectivity |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |

Table 1: Optimized Conditions for Selective Monofunctionalization at the C-6 (Iodo) Position.

Section 3: Protocol 2 - Sequential C-7 Arylation via Coupling at the C-Br Bond

Once the 7-Bromo-6-aryl-benzothiazole has been synthesized and purified, the second Suzuki coupling can be performed to functionalize the less reactive C-7 position. This requires more forcing conditions to activate the C-Br bond.

Experimental Protocol

-

Reagent Preparation: To a flame-dried microwave vial or sealed tube, add the 7-Bromo-6-aryl-benzothiazole (1.0 eq.), the second arylboronic acid (1.2-1.5 eq.), and a stronger base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add a degassed polar aprotic solvent such as 1,4-Dioxane, DMF, or Toluene.[9]

-

Catalyst/Ligand Addition: Add the palladium precatalyst and ligand. A more active catalytic system is required. Good choices include Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, or a pre-formed precatalyst like XPhos Pd G3 (1-5 mol%).[6]

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block at an elevated temperature (e.g., 100-120 °C). Microwave irradiation can also be effective for driving the reaction to completion.[10]

-

Monitoring: Stir vigorously and monitor by LC-MS. These reactions may require 6-24 hours to reach completion.

-

Workup & Purification: Follow the same workup and purification procedures as described in Protocol 1 to isolate the desired 6,7-diaryl-benzothiazole.

Causality Behind Experimental Choices

-

Catalyst System: The C-Br bond is significantly less reactive than the C-I bond. A more potent catalytic system is needed to facilitate the oxidative addition. Buchwald-type ligands (e.g., SPhos, XPhos) are bulky and electron-donating, which promotes the formation of a highly reactive, coordinatively unsaturated Pd(0) species, thereby lowering the activation energy for C-Br cleavage.[4]

-

Base: A stronger base like potassium phosphate (K₃PO₄) is often employed for less reactive aryl bromides to facilitate the transmetalation step more effectively.[7]

-

Temperature: Higher temperatures are necessary to provide the requisite energy for the oxidative addition to the C-Br bond. The stability of modern catalyst systems allows for these more forcing conditions.

| Parameter | Recommended Condition | Rationale |

| Substrate | 7-Bromo-6-aryl-benzothiazole | 1.0 equivalent |

| Nucleophile | Arylboronic Acid | 1.2 - 1.5 equivalents |

| Catalyst | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | More active system for C-Br activation |

| Base | K₃PO₄ | Stronger base for less reactive halide |

| Solvent | 1,4-Dioxane or Toluene | Anhydrous, degassed |

| Temperature | 100 - 120 °C | Required to overcome higher activation energy |

| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation |

Table 2: Optimized Conditions for Coupling at the C-7 (Bromo) Position.

Section 4: Experimental Workflow Visualization

The sequential nature of this synthetic strategy allows for the controlled and asymmetric diarylation of the benzothiazole core, providing access to a wide array of complex molecules.

Caption: Figure 2: Sequential Suzuki Coupling Workflow

Section 5: Troubleshooting and Key Considerations

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Lack of Selectivity in Protocol 1 (Formation of di-substituted product) | - Reaction temperature is too high.- Catalyst is too active or loading is too high. | - Decrease temperature to 60 °C.- Reduce catalyst loading to 1 mol%.- Ensure accurate temperature control of the heating mantle/oil bath. |

| Low Yield in Protocol 1 | - Incomplete degassing (catalyst poisoning).- Impure boronic acid.- Insufficient base. | - Ensure all solvents are thoroughly degassed.- Use fresh, high-purity boronic acid.- Increase base to 3.0 equivalents. |

| No Reaction in Protocol 2 | - C-Br bond is too unreactive for the chosen system.- Catalyst deactivation. | - Screen alternative, more active ligands (e.g., RuPhos, BrettPhos).- Switch to a stronger base like Cs₂CO₃.- Use a pre-formed, air-stable precatalyst (e.g., Buchwald G3/G4 precatalysts).[8]- Ensure strictly anhydrous conditions. |

| Homocoupling of Boronic Acid | - Presence of oxygen.- Catalyst system promotes homocoupling. | - Improve degassing technique.- Use a slight excess (1.05 eq) of the benzothiazole substrate.- Lower the reaction temperature if possible. |

| Substrate N-H Reactivity | - While benzothiazole is less acidic than azoles like indazole, strong bases could potentially cause issues. | - The recommended bases (carbonates, phosphates) are generally compatible. If issues arise with particularly sensitive substrates, consider milder bases like K₂CO₃. For substrates with acidic N-H groups, specific protocols have been developed.[11] |

Conclusion

The selective functionalization of 7-Bromo-6-iodo-benzothiazole is a powerful strategy for the synthesis of novel, highly substituted benzothiazole derivatives. By understanding and controlling the fundamental principles of the Suzuki-Miyaura reaction, particularly the differential reactivity of aryl halides, researchers can selectively target the C-I and C-Br bonds in a sequential manner. The protocols and insights provided in this application note offer a robust framework for achieving high yields and excellent selectivity, empowering scientists in their pursuit of new medicines and materials.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Singh, G. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. (2022). Available at: [Link]

-

NROChemistry. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2022). Available at: [Link]

-

Abdel-Maksoud, M. S. et al. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. (2018). Available at: [Link]

-

Kumar, R. et al. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. (2017). Available at: [Link]

-

ResearchGate. What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. (2021). Available at: [Link]

-

Vasilevsky, S. F. et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry. (2013). Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Cuan, A. D. et al. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. (2018). Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. mt.com [mt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Alkynylation of 7-Bromo-6-iodo-benzothiazole via Sonogashira Coupling

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Benzothiazoles and Chemoselective Coupling

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous anticancer agents, fluorescent probes, and organic electronic materials.[1][2][3][4] The ability to precisely functionalize this privileged heterocycle is paramount for the development of novel molecular entities with tailored properties. 7-Bromo-6-iodo-benzothiazole represents a particularly valuable building block, offering two distinct handles for carbon-carbon bond formation.

The Sonogashira cross-coupling reaction, a robust and versatile method for forging a bond between a terminal alkyne and an aryl or vinyl halide, is an indispensable tool for this purpose.[5][6][7] This guide provides detailed protocols and expert insights into the application of the Sonogashira coupling to 7-Bromo-6-iodo-benzothiazole. We will explore the principles of chemoselectivity that govern the differential reactivity of the C-I and C-Br bonds, enabling either selective mono-alkynylation or exhaustive double-alkynylation.[8]

Mechanistic Cornerstone: The Dual Catalytic Cycle of Sonogashira Coupling

The efficacy of the Sonogashira reaction hinges on a synergistic interplay between two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][7][9][10] Understanding this mechanism is critical for rational protocol design and troubleshooting.

-

The Palladium Cycle: The primary coupling occurs here.

-

Oxidative Addition: A low-valent Palladium(0) species inserts into the aryl-halide bond (R-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general reactivity trend: I > Br > Cl > F.[8][11] This difference is the key to achieving selectivity.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center, displacing the halide.

-

Reductive Elimination: The newly formed C(sp²)-C(sp) bond is forged as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle: This cycle serves to activate the alkyne.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.[10]

-

Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a highly reactive copper(I) acetylide species.[10] This species is then ready for the transmetalation step in the palladium cycle.

-

A common side reaction, particularly in the presence of oxygen, is the oxidative homocoupling of the terminal alkyne to form a diyne, known as Glaser coupling.[5][12] Performing the reaction under an inert atmosphere is crucial to minimize this pathway. Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[5]

Caption: Figure 1: Simplified Sonogashira Catalytic Cycles.

Application Protocol 1: Selective Mono-Alkynylation at the C6-Iodo Position

This protocol leverages the higher reactivity of the carbon-iodine bond to achieve selective coupling at the C-6 position, preserving the C-7 bromo group for subsequent orthogonal chemistry.

Objective: To synthesize 7-Bromo-6-(alkynyl)-benzothiazole derivatives.

Core Principle: By employing mild reaction conditions (room temperature) and carefully controlled stoichiometry, the oxidative addition of palladium will occur preferentially at the weaker C-I bond.

Caption: Figure 2: Selective Mono-Sonogashira Coupling Workflow.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous, degassed THF as the solvent, followed by triethylamine (Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.1 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove precipitated salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2x) and then with brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reagent & Condition Summary Table:

| Component | Molar Eq. / Loading | Purpose |

| 7-Bromo-6-iodo-benzothiazole | 1.0 | Substrate |

| Terminal Alkyne | 1.1 | Coupling partner |

| Pd(PPh₃)₂Cl₂ | 2-5 mol% | Palladium catalyst |

| CuI | 4-10 mol% | Co-catalyst for alkyne activation |

| Triethylamine (Et₃N) | 3.0 | Base (neutralizes HX byproduct) and can act as a solvent |

| Tetrahydrofuran (THF) | - | Anhydrous, degassed solvent |

| Temperature | Room Temperature | Ensures selectivity for the C-I bond |

| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation and Glaser homocoupling[5] |

Application Protocol 2: Exhaustive Double Sonogashira Coupling

This protocol is designed to functionalize both the C-6 and C-7 positions, creating symmetrically substituted benzothiazoles.

Objective: To synthesize 6,7-Di(alkynyl)-benzothiazole derivatives.

Core Principle: Harsher reaction conditions, including elevated temperatures and sufficient equivalents of the alkyne, are required to drive the reaction to completion at the less reactive C-Br bond after the C-I bond has reacted.

Caption: Figure 3: Double Sonogashira Coupling Workflow.

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add 7-Bromo-6-iodo-benzothiazole (1.0 eq), Pd(PPh₃)₄ (0.08 eq), and CuI (0.16 eq). Note: Pd(PPh₃)₄ is often used for less reactive halides, though other catalyst systems with bulky, electron-rich ligands can also be effective.[7][12]

-

Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add anhydrous, degassed DMF or a higher-boiling solvent. Add a less volatile base such as diisopropylethylamine (DIPEA, 5.0 eq), followed by the terminal alkyne (2.5 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C. Monitor the disappearance of the mono-coupled intermediate and starting material by TLC or LC-MS. The reaction may require 12-24 hours.

-

Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Reagent & Condition Summary Table:

| Component | Molar Eq. / Loading | Purpose |

| 7-Bromo-6-iodo-benzothiazole | 1.0 | Substrate |

| Terminal Alkyne | 2.5 | Coupling partner (excess to drive reaction) |

| Pd(PPh₃)₄ | 5-10 mol% | Palladium catalyst, effective for less reactive bromides |

| CuI | 10-20 mol% | Co-catalyst for alkyne activation |

| DIPEA | 5.0 | High-boiling base |

| Dimethylformamide (DMF) | - | Anhydrous, degassed solvent with a higher boiling point |

| Temperature | 60-80 °C | Provides energy to overcome the activation barrier of the C-Br bond |

| Atmosphere | Inert (Ar or N₂) | Prevents catalyst degradation and Glaser homocoupling[5] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvents/reagents; Poor quality base or solvent. | Use a fresh bottle of catalyst or perform a pre-catalyst activation step. Ensure rigorous degassing of all reagents and solvents. Use freshly distilled, anhydrous solvents and base. |

| Glaser Homocoupling | Presence of oxygen in the reaction vessel. | Improve inert atmosphere technique (e.g., more evacuate/backfill cycles). Consider a copper-free protocol if the problem persists.[5] |

| Stalled at Mono-coupled (Protocol 2) | Insufficient temperature or reaction time; Catalyst deactivation. | Increase temperature gradually (e.g., to 100 °C). Increase reaction time. Add a fresh portion of the catalyst. Consider a more robust ligand (e.g., XPhos).[12] |

| Low Yield of Purified Product | Decomposition on silica gel; Product loss during workup. | Neutralize the silica gel with Et₃N before chromatography. Use alternative purification methods like recrystallization or preparative HPLC. |

References

-

Sonogashira Coupling. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 10, 2026, from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Szlachcic, P., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Advances, 12(13), 7993-8003. [Link]

-

Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. Retrieved February 10, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI. Retrieved February 10, 2026, from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023, October 15). PubMed Central. Retrieved February 10, 2026, from [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). RSC Publishing. Retrieved February 10, 2026, from [Link]

-

Design and Synthesis of 2-Substituted Benzothiazole Derivatives as Antioxidant and Antimicrobial Agents. (2020, October 1). Bentham Science Publishers. Retrieved February 10, 2026, from [Link]

-

Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions. (2023, February 19). Blog | Wenxuecity. Retrieved February 10, 2026, from [Link]

-

(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). ResearchGate. Retrieved February 10, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

use of 7-Bromo-6-iodo-benzothiazole in medicinal chemistry

Application Note: Orthogonal Functionalization of 7-Bromo-6-iodo-benzothiazole in Medicinal Chemistry

Executive Summary

This application note details the strategic utilization of 7-Bromo-6-iodo-benzothiazole (CAS: 1326714-61-7) as a high-value scaffold for fragment-based drug discovery (FBDD). The benzothiazole moiety is a "privileged structure" in medicinal chemistry, exhibiting broad biological activity including antitumor, antimicrobial, and neuroprotective profiles [1, 2].[1]

The specific utility of the 7-bromo-6-iodo analogue lies in its orthogonal reactivity . The significant difference in bond dissociation energies between the C–I and C–Br bonds allows for highly regioselective sequential cross-coupling reactions. This enables researchers to precisely install distinct pharmacophores at the C-6 and C-7 positions without the need for protecting groups, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Rationale & Reactivity Profile

The core value of this scaffold is the ability to control the sequence of functionalization.

-

C-6 Position (Iodine): The C–I bond is the weakest and most labile. It undergoes oxidative addition with Palladium(0) species under mild conditions (Room Temperature to 60°C).

-

C-7 Position (Bromine): The C–Br bond is sterically crowded by the adjacent C-6 substituent and the thiazole ring. It requires higher activation energy (High Temperature, >80°C) and more active catalyst systems (e.g., bulky phosphine ligands) to react.

-

C-2 Position: The C-2 position is electronically distinct (acidic proton or electrophilic center) and is typically functionalized via lithiation or SNAr mechanisms, orthogonal to the halogen handles.

Reactivity Hierarchy Diagram

Caption: Reactivity hierarchy of 7-Bromo-6-iodo-benzothiazole showing the preferred order of functionalization.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling at C-6

Target: Installation of the primary pharmacophore at the most accessible position.

Reagents:

-

Substrate: 7-Bromo-6-iodo-benzothiazole (1.0 equiv)

-

Boronic Acid: R1-B(OH)2 (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a glovebox or under Argon flow, charge a microwave vial with the benzothiazole substrate, boronic acid, and Pd catalyst.

-

Solvation: Add degassed 1,4-dioxane and aqueous Na2CO3. Seal the vial.

-

Reaction: Stir at 40°C for 4–16 hours.

-

Critical Note: Do not exceed 60°C. Higher temperatures risk activating the C-7 bromine, leading to bis-coupling or oligomerization.

-

-

Monitoring: Monitor via LCMS. The iodine (M+H) peak should disappear, leaving the bromine pattern (1:1 isotopic ratio) intact in the product mass.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

-

Yield: Expect 75–90%.

-

Selectivity: >95:5 (C6-product vs. Bis-product).

Protocol B: Sequential Coupling at C-7

Target: Installation of a secondary group to induce conformational lock or solubility improvements.

Reagents:

-

Substrate: 6-Substituted-7-bromo-benzothiazole (Product of Protocol A)

-

Boronic Acid: R2-B(OH)2 (1.5 equiv)

-

Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

-

Note: XPhos is required to overcome the steric hindrance at C-7 caused by the new C-6 substituent.

-

-

Base: K3PO4 (3.0 equiv)

-

Solvent: Toluene/Water (10:1)

Procedure:

-

Setup: Combine substrate, boronic acid, Pd source, ligand, and base in a reaction vessel under inert atmosphere.

-

Reaction: Heat to 100°C (or 110°C in microwave) for 12 hours.

-

Workup: Standard aqueous extraction.

-

Purification: Reverse-phase HPLC is often recommended here if the resulting molecule is highly polar or heterocycle-rich.

Comparative Data: Halogen Selectivity

The following table illustrates the kinetic selectivity between the C-6 (Iodo) and C-7 (Bromo) positions under standard Suzuki conditions.

| Parameter | C-6 (Iodo) Reactivity | C-7 (Bromo) Reactivity | Operational Implication |

| Bond Energy | ~65 kcal/mol | ~81 kcal/mol | Iodine reacts significantly faster. |

| Steric Environment | Accessible | Sterically Crowded | C-7 requires bulky, electron-rich ligands (e.g., XPhos, SPhos). |

| Temp. Threshold | 25°C – 60°C | > 80°C | Temperature control is the primary selectivity switch. |

| Catalyst Preference | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd-G3-Buchwald or Pd2(dba)3/Ligand | Switch catalysts between steps for optimal yield. |

Medicinal Chemistry Applications

A. Kinase Inhibitor Design

Benzothiazoles are bioisosteres of the purine core in ATP.

-

C-6 Vector: Often points towards the solvent-exposed region or the Hinge region, suitable for solubilizing groups (e.g., morpholine, piperazine).

-

C-7 Vector: Points into the hydrophobic back-pocket (Gatekeeper residue). Functionalization here with small hydrophobic groups (cyclopropyl, methyl) can induce selectivity against specific kinases (e.g., BRAF, EGFR) [3].

B. PET Radiotracer Development

The 7-bromo-6-iodo scaffold is an ideal precursor for Positron Emission Tomography (PET) agents.

-

Strategy: The labile C-6 iodine can be replaced with [18F] or [11C] precursors late in the synthesis, while the C-7 position holds the high-affinity pharmacophore.

Workflow Visualization

Caption: Sequential workflow for generating dual-functionalized benzothiazole libraries.

Troubleshooting & Optimization

-

Issue: Loss of Regioselectivity (Bis-coupling observed in Step 1).

-

Solution: Lower the reaction temperature to 25°C and extend reaction time. Reduce boronic acid stoichiometry to 0.95 equiv. Switch to a less active catalyst like Pd(PPh3)4.

-

-

Issue: No reaction at C-7 (Step 2).

-

Solution: The C-6 substituent may be sterically hindering the C-7 position. Switch to "next-generation" Buchwald precatalysts (e.g., XPhos Pd G3) or use microwave irradiation at 120°C.

-

-

Issue: Protodehalogenation (Loss of Iodine without coupling).

-

Solution: Ensure the solvent is strictly anhydrous and degassed. Protodehalogenation often competes when the transmetallation step is slow.

-

References

-

Gupta, R. R., et al. (2026).[2][3] "Recent Advancement and Structure Activity Paradigm of Benzothiazoles." International Journal of Pharmaceutical Sciences. Link

-

Ali, I., et al. (2025). "Recent Advancement in the Development of Benzothiazole as Anticancer Agents." Recent Patents on Anti-Cancer Drug Discovery. Link

-

Luo, Y., et al. (2018).[4] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules. Link (Demonstrating analogous halogen selectivity principles).

-

ChemicalBook. (2023). "7-bromo-6-iodobenzothiazole Product Properties." Link

Sources

Application Note: Programmed Synthesis of Novel Kinase Inhibitors using 7-Bromo-6-iodo-benzothiazole

Executive Summary & Scientific Rationale

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for the adenine ring of ATP in kinase inhibitors (e.g., inhibitors of PI3K , CLK2 , and DYRK1A ).

This guide details the application of 7-Bromo-6-iodo-benzothiazole as a high-value building block. The core value of this scaffold lies in the orthogonal reactivity of its halogen substituents. The Carbon-Iodine (C-I) bond at position 6 is significantly more labile toward oxidative addition by Palladium (Pd) catalysts than the Carbon-Bromine (C-Br) bond at position 7.

This reactivity differential enables a "Programmed Synthesis" approach:

-

Step 1 (Regioselective): Functionalization of C6 (Iodine) under mild conditions.

-

Step 2 (Exhaustive): Functionalization of C7 (Bromine) under forcing conditions.

-

Step 3 (Hinge Binding): Functionalization of C2 (optional but critical for ATP-competitiveness).

This methodology allows for the rapid generation of Structure-Activity Relationship (SAR) libraries with precise control over substituent placement.

Chemical Strategy & Reactivity Profile[1][2]

The synthesis relies on the varying bond dissociation energies (BDE) and the rate of oxidative addition to Pd(0).

| Position | Substituent | Reactivity Rank | Preferred Reaction Type |

| C6 | Iodine | High (Reacts First) | Suzuki-Miyaura, Sonogashira (Room Temp/Mild Heat) |

| C7 | Bromine | Medium (Reacts Second) | Suzuki-Miyaura, Buchwald-Hartwig (High Heat/Stronger Ligand) |

| C2 | Hydrogen | Low (Reacts Last) | Radical C-H Activation or Lithiation (n-BuLi) |

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis.

Caption: Programmed orthogonal synthesis exploiting the reactivity difference between C6-I and C7-Br.

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C6 position without disturbing the C7-Bromine.

Mechanistic Insight: We utilize Pd(dppf)Cl₂ , a catalyst known for good selectivity, and maintain moderate temperatures. The weaker C-I bond undergoes oxidative addition rapidly, while the sterically crowded and stronger C7-Br bond remains intact.

Materials:

-

7-Bromo-6-iodo-benzothiazole (1.0 eq)

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Setup: In a glovebox or under Argon stream, charge a microwave vial with the benzothiazole scaffold, boronic acid, and Pd catalyst.

-

Solvation: Add 1,4-Dioxane (concentration 0.1 M) and aqueous Na₂CO₃.

-

Degassing: Sparge with Argon for 5 minutes. Seal the vial.

-

Reaction: Heat to 60°C (oil bath) for 4–6 hours. Note: Do not exceed 80°C to avoid premature C7 coupling.

-

Monitoring: Monitor via LC-MS. Look for the consumption of starting material (M+) and appearance of the mono-coupled product (M + R1 - I + H).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is the 6-aryl-7-bromo-benzothiazole .

Protocol B: C7-Functionalization (Buchwald-Hartwig Amination)

Objective: Introduce a solubilizing amine or a morpholine ring at C7. This is common in kinase inhibitors to improve pharmacokinetic properties or interact with solvent-exposed regions of the kinase.

Mechanistic Insight: The remaining C7-Bromine is less reactive and sterically hindered by the new C6 substituent. We require a bulky, electron-rich ligand like XPhos or RuPhos and higher temperatures to facilitate the catalytic cycle.

Materials:

-

6-Aryl-7-bromo-benzothiazole (from Protocol A) (1.0 eq)

-

Amine (e.g., Morpholine, Piperazine) (1.5 eq)

-

Catalyst: Pd₂(dba)₃ (0.05 eq)

-

Ligand: XPhos (0.10 eq)

-

Base: Cs₂CO₃ or NaOtBu (2.0 eq)

-

Solvent: Toluene or Dioxane (anhydrous)

Procedure:

-

Setup: Combine substrate, amine, Pd source, ligand, and base in a sealed tube under Argon.

-

Reaction: Heat to 100–110°C for 12–16 hours.

-

Monitoring: LC-MS should show conversion of the Bromide precursor to the aminated product.

-

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

-

Purification: Reverse-phase Preparative HPLC is often required here due to the polarity of the amine product.

Protocol C: Biological Validation (ADP-Glo™ Kinase Assay)